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Cat. No.: B15579642 Get Quote

An In-depth Technical Guide to Vegfr-2-IN-45
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is

a critical target in oncology and other diseases characterized by abnormal blood vessel growth.

[1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain

have emerged as a significant therapeutic strategy.[2] This document provides a detailed

technical overview of Vegfr-2-IN-45, a potent inhibitor of VEGFR-2. It consolidates available

data on its chemical properties, biological activity, the signaling pathways it modulates, and the

experimental protocols used for its characterization.

Chemical Structure and Properties
Vegfr-2-IN-45 (identified in literature as compound 3j) is a small molecule inhibitor belonging to

the pyrimidine class of compounds, which are frequently used as scaffolds for kinase inhibitors.

[3][4][5]

Table 1: Chemical and Physical Properties of Vegfr-2-IN-45
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Property Value Source(s)

IUPAC Name

Not explicitly available in

search results. Structure

suggests a disubstituted

pyrimidine core.

N/A

Synonyms VEGFR-2-IN-45, compound 3j [5]

Molecular Formula
C₁₈H₁₈N₂O₃ (Isomeric with

similar inhibitors)
[6]

Molecular Weight
310.35 g/mol (Based on

isomeric formula)
[6][7]

Appearance Assumed to be a solid powder. N/A

Solubility

Expected to be soluble in

organic solvents like DMSO.

Aqueous solubility may be

enhanced in salt form.[8][9]

N/A

Biological Activity and Quantitative Data
Vegfr-2-IN-45 is a potent inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism of

action is the competitive inhibition at the ATP-binding site of the kinase domain, which blocks

the autophosphorylation of the receptor and subsequent downstream signaling.[2]

Table 2: In Vitro Inhibitory Activity of Vegfr-2-IN-45

Target Assay Type IC₅₀ Value
Biological
Context

Source(s)

VEGFR-2
Biochemical

Kinase Assay
0.2 µM

Direct inhibition

of purified

enzyme activity.

[5]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of

specific tyrosine residues in the intracellular domain.[10][11] This activation initiates a cascade

of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival,

and permeability—hallmarks of angiogenesis.[10][12][13][14] Vegfr-2-IN-45 blocks these

processes by preventing the initial kinase activation.
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Caption: VEGFR-2 signaling cascade and the point of inhibition by Vegfr-2-IN-45.
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Experimental Protocols
The following sections detail representative methodologies for the synthesis and evaluation of

pyrimidine-based VEGFR-2 inhibitors like Vegfr-2-IN-45.

The synthesis of 2,4-disubstituted pyrimidine kinase inhibitors often involves a sequential

nucleophilic aromatic substitution (SₙAr) on a dihalopyrimidine core.[15][16]

2,4-Dichloropyrimidine First SₙAr Reaction
(e.g., Amine 1, Base)

4-Chloro-2-substituted
pyrimidine

Second SₙAr Reaction
(e.g., Amine 2, Heat)

Final Product
(Vegfr-2-IN-45)

Purification
(Chromatography)

Click to download full resolution via product page

Caption: General synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.

Methodology:

First Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g.,

isopropanol), one equivalent of the first amine and a non-nucleophilic base (e.g.,

diisopropylethylamine) are added. The reaction is typically stirred at room temperature until

completion, selectively substituting the more reactive chlorine at the C4 position.[15]

Second Substitution: The second amine is added to the reaction mixture containing the 4-

chloro-2-substituted pyrimidine intermediate. The reaction is then heated to drive the

substitution at the less reactive C2 position.

Work-up and Purification: Upon completion, the reaction is cooled, and the product is

isolated via extraction. The crude product is then purified using column chromatography to

yield the final compound.[15]

This protocol outlines a common method to determine the IC₅₀ value of an inhibitor against a

purified kinase by measuring the amount of ADP produced.[17]
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Preparation

Reaction & Detection

Data Analysis

1. Prepare serial dilution
of Vegfr-2-IN-45 in DMSO.

2. Add inhibitor or vehicle
to 384-well plate.

3. Add purified VEGFR-2 kinase
and peptide substrate.

4. Add ATP to initiate reaction.

5. Incubate at 30°C
(e.g., 60 minutes).

6. Add ADP-Glo™ Reagent
to stop reaction & deplete ATP.

7. Add Kinase Detection Reagent
to convert ADP to ATP.

8. Luciferase reaction generates light.

9. Measure luminescence signal.

10. Plot % Inhibition vs. [Inhibitor].

11. Fit curve to determine IC₅₀.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vegfr-2-IN-45 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579642#vegfr-2-in-45-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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